REACTION_SMILES
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[CH3:11][C:12]([CH3:13])=[O:14].[CH3:1][C:2]1([CH3:10])[O:3][C:4](=[O:9])[CH2:5][C:6](=[O:8])[O:7]1>>[CH3:1][C:2]1([CH3:10])[O:3][C:4](=[O:9])[C:5](=[C:12]([CH3:11])[CH3:13])[C:6](=[O:8])[O:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OC(=O)CC(=O)O1
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Name
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Type
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product
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Smiles
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CC(C)=C1C(=O)OC(C)(C)OC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |